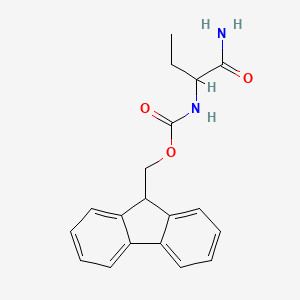![molecular formula C12H10N2O5 B13126466 [2,2'-Bipyridine]-3,3'-dicarboxylic acid hydrate CAS No. 189573-63-5](/img/structure/B13126466.png)
[2,2'-Bipyridine]-3,3'-dicarboxylic acid hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2,2’-Bipyridine]-3,3’-dicarboxylic acid hydrate is an organic compound that belongs to the bipyridine family. Bipyridines are known for their ability to form complexes with various metal ions, making them valuable in coordination chemistry. This compound, in particular, is used as a ligand in coordination chemistry and has applications in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of [2,2’-Bipyridine]-3,3’-dicarboxylic acid hydrate typically involves the coupling of pyridine derivatives. One common method is the catalytic coupling of 2,2’-bipyridine derivatives using nickel(II) chloride hexahydrate (NiCl2·6H2O) as a catalyst . The reaction is carried out without external ligands, and the product is obtained in high yield.
Industrial Production Methods
Industrial production methods for [2,2’-Bipyridine]-3,3’-dicarboxylic acid hydrate are similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The compound is then purified through crystallization and other separation techniques.
Analyse Des Réactions Chimiques
Types of Reactions
[2,2’-Bipyridine]-3,3’-dicarboxylic acid hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which are useful in redox chemistry.
Reduction: It can be reduced to form reduced bipyridine derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The reactions are typically carried out under controlled conditions to ensure the desired product is obtained.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized bipyridine derivatives, while reduction reactions may yield reduced bipyridine derivatives.
Applications De Recherche Scientifique
[2,2’-Bipyridine]-3,3’-dicarboxylic acid hydrate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which [2,2’-Bipyridine]-3,3’-dicarboxylic acid hydrate exerts its effects involves its ability to form stable complexes with metal ions. The nitrogen atoms in the bipyridine ring act as donor atoms, coordinating with metal ions to form chelate complexes. These complexes can participate in various chemical reactions, including redox reactions, which are important in catalysis and electronic applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2’-Bipyridine: A closely related compound that also forms complexes with metal ions but lacks the carboxylic acid groups.
4,4’-Bipyridine: Another isomer of bipyridine with different coordination properties due to the position of the nitrogen atoms.
Phenanthroline: A similar compound with a different ring structure but similar coordination properties.
Uniqueness
[2,2’-Bipyridine]-3,3’-dicarboxylic acid hydrate is unique due to the presence of carboxylic acid groups, which enhance its ability to form hydrogen bonds and increase its solubility in water. This makes it particularly useful in aqueous coordination chemistry and biological applications .
Propriétés
Numéro CAS |
189573-63-5 |
|---|---|
Formule moléculaire |
C12H10N2O5 |
Poids moléculaire |
262.22 g/mol |
Nom IUPAC |
2-(3-carboxypyridin-2-yl)pyridine-3-carboxylic acid;hydrate |
InChI |
InChI=1S/C12H8N2O4.H2O/c15-11(16)7-3-1-5-13-9(7)10-8(12(17)18)4-2-6-14-10;/h1-6H,(H,15,16)(H,17,18);1H2 |
Clé InChI |
PVIIUWUGTFUQSO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(N=C1)C2=C(C=CC=N2)C(=O)O)C(=O)O.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-[(4-Amino-6-chloro-1,3,5-triazin-2-YL)amino]hexanoic acid](/img/structure/B13126399.png)



![(2S)-2-amino-5-[[(3S)-3-amino-3-carboxypropanoyl]amino]pentanoic acid](/img/structure/B13126411.png)




![3-Chloro-4-(diphenylamino)-2H-thieno[2,3-H]chromen-2-one](/img/structure/B13126452.png)



